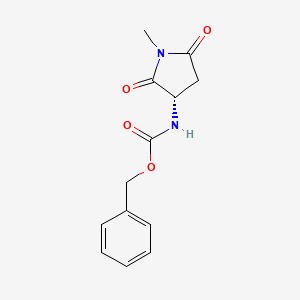

(S)-benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

benzyl N-[(3S)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m0/s1 |

InChI Key |

DYZILRGWMZBOJF-JTQLQIEISA-N |

Isomeric SMILES |

CN1C(=O)C[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1-methyl-2,5-dioxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: Benzyl alcohol and (S)-1-methyl-2,5-dioxopyrrolidine-3-amine.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antiseizure Activity

Recent studies have highlighted the potential of (S)-benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate as a modulator for excitatory amino acid transporters (EAATs), particularly EAAT2. This compound has demonstrated promising antiseizure activity in vivo. In a study published in the Journal of Medicinal Chemistry, the compound was shown to possess drug-like properties, making it a candidate for further development in treating epilepsy and other neurological disorders .

Neuropharmacological Research

The compound's structure allows it to interact with various neurotransmitter systems. Its ability to modulate neurotransmission suggests potential applications in treating mood disorders and neurodegenerative diseases. Research indicates that derivatives of this compound can enhance synaptic transmission and improve cognitive functions .

Case Study: EAAT2 Modulation

A notable case study investigated the effects of this compound on seizure models in rodents. The study reported a significant reduction in seizure frequency and duration when administered at optimal doses. These findings support the hypothesis that this compound could lead to new treatments for epilepsy .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique functional groups allow chemists to modify its structure for creating new derivatives with enhanced biological activity.

Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis processes. Its chiral center is crucial for producing enantiomerically pure compounds, which are essential in pharmaceutical applications where stereochemistry plays a critical role in drug efficacy and safety.

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its hydrolysis to release the active amine and benzyl alcohol. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The carbamate group acts as a protecting group, ensuring the stability of the amine until it reaches its target site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5)

- Structural Differences :

- The (R)-enantiomer lacks the 1-methyl and 5-oxo groups present in the target compound.

- Pyrrolidin ring substitution: 2-oxo vs. 1-methyl-2,5-dioxo.

- Impact :

Substituted Pyrrolidin Derivatives

Benzyl (1-Benzyl-2,5-Dioxopyrrolidin-3-yl)carbamate (CAS: 33628-84-1)

- Structural Differences :

- 1-Benzyl substituent replaces the 1-methyl group.

- Impact: Increased steric bulk reduces solubility in polar solvents (e.g., water) compared to the methyl analog.

2,5-Dioxopyrrolidin-1-yl Methyl(3-(5-Methyl-1,2,4-Oxadiazol-3-yl)benzyl)carbamate (Compound 15, )

- Structural Differences :

- NHS (N-hydroxysuccinimide) ester replaces the benzyl carbamate.

- Incorporation of a 5-methyl-1,2,4-oxadiazole ring.

- Impact: NHS ester enhances reactivity as a leaving group, enabling conjugation with amines in bioconjugation applications. Oxadiazole introduces hydrogen-bonding and dipole interactions, increasing target selectivity (e.g., as an endocannabinoid hydrolase inhibitor) .

Functional Group Variations

tert-Butyl (4-((((2,5-Dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10a, )

- Structural Differences :

- tert-Butyloxycarbonyl (Boc) protecting group replaces benzyl carbamate.

- Additional carbamoyloxy linker.

- Impact :

Pyrimidoquinazoline Derivatives (Compound 12, )

- Structural Differences: Pyrimido[2,1-b]quinazoline core replaces the pyrrolidin ring. Cyano group at C-3 position.

- Impact: Rigid polycyclic structure enhances thermal stability (m.p. 268–269°C vs. target compound’s unspecified m.p.). Cyano group acts as an electron-withdrawing moiety, modulating electronic properties for redox-sensitive applications .

Biological Activity

(S)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 248.24 g/mol. The compound features a pyrrolidine ring, which is significant for its biological interactions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of related compounds in the pyrrolidine class. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated broad-spectrum anticonvulsant activity across various animal models. It exhibited protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its efficacy against different seizure types . This suggests that this compound may possess similar anticonvulsant properties.

The mechanism by which these compounds exert their effects is believed to involve modulation of neurotransmitter systems. The ability to enhance GABAergic transmission or inhibit excitatory neurotransmission could be central to their anticonvulsant effects . Additionally, studies indicate that AS-1 interacts synergistically with existing anticonvulsants like valproic acid, potentially enhancing therapeutic outcomes in resistant epilepsy cases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on AS-1 revealed favorable absorption characteristics, including high gastrointestinal absorption and good permeability in membrane assays. The compound also demonstrated metabolic stability without significant hepatotoxicity in liver cell models . Such properties are critical for the development of safe therapeutic agents.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.